molecular formula C8H3F3 B1319305 2-Ethynyl-1,3,5-trifluorobenzene CAS No. 366807-79-6

2-Ethynyl-1,3,5-trifluorobenzene

Cat. No. B1319305
M. Wt: 156.1 g/mol
InChI Key: NOPWUXRFETZTQG-UHFFFAOYSA-N
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Description

2-Ethynyl-1,3,5-trifluorobenzene is a chemical compound with the CAS number 366807-79-6 . It has a molecular weight of 156.11 .


Synthesis Analysis

A concise and convenient three-step process is reported for the preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene from 1,3,5-triethynylbenzene and 2-hydroxypropyl group-protected peripheral monomers via a Sonogashira coupling–deprotection reaction sequence .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-1,3,5-trifluorobenzene is similar to that of 1,3,5-trifluorobenzene . Single-crystal X-ray diffraction experiments revealed that the internal rotations of the ferrocenyl moieties are significantly restricted in the solid phase and that there are no significant π stacking interactions therein .

Scientific Research Applications

π-π Stacking Affinity Enhancement

The ethynyl substituent in 1,3,5-triethynylbenzene enhances π-π stacking affinity when compared to benzene and 1,3,5-trifluorobenzene, as indicated by higher binding energies in stacked ethynyl-substituted arene dimers. This property is significant for understanding molecular interactions in various chemical systems (Lucas et al., 2011).

Influence on Ion-π Interactions

The presence of the ethynyl group in 1,3,5-triethynylbenzene notably affects ion-π interactions, particularly enhancing anion-π interactions due to its electron-withdrawing capability. This has implications for the design of sensors and materials with specific ionic affinities (Lucas et al., 2009).

Electrocatalytic and Photocatalytic Applications

The synthesis and electrochemical study of cobalt carbonyl complexes of ethynyl-substituted benzene derivatives, including 1,3,5-triethynylbenzene, provide insights into their potential as electrocatalysts or photocatalysts. Such complexes show promise in facilitating electron transfer reactions, which are crucial in energy conversion and storage technologies (Moreno et al., 2001).

Organic Synthesis and Material Science

The study on the generation of benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light irradiation showcases the utility of ethynyl-substituted benzene derivatives in synthesizing complex organic molecules. Such reactions are valuable for developing new pharmaceuticals and advanced materials (Xiang et al., 2016).

Sensing and Detection Technologies

The incorporation of Pt-ethynyl functionality in organometallic compounds, such as in the synthesis of PtII6 nanoscopic cages, demonstrates the role of ethynyl-substituted benzene derivatives in creating materials for sensing applications. Specifically, such materials have shown potential in detecting explosive compounds like picric acid, which is crucial for security and environmental monitoring (Samanta & Mukherjee, 2013).

properties

IUPAC Name

2-ethynyl-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPWUXRFETZTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592423
Record name 2-Ethynyl-1,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-1,3,5-trifluorobenzene

CAS RN

366807-79-6
Record name 2-Ethynyl-1,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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